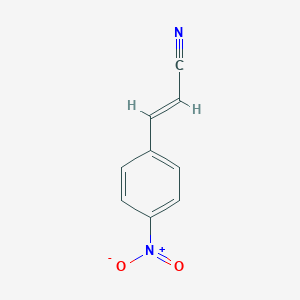

4-Nitrocinnamonitrile

Vue d'ensemble

Description

6,15-Diketo-13,14-dihydro Prostaglandine F1.alpha. est un métabolite de la Prostaglandine I2 (PGI2). Il s'agit d'une prostaglandine F alpha qui porte des substituants céto aux positions 6 et 15. Ce composé est connu pour son rôle dans l'augmentation du monophosphate cyclique d'adénosine (AMPc) intracellulaire et du catabolisme du cholestérol dans les cellules musculaires lisses artérielles bovines .

Applications De Recherche Scientifique

6,15-Diketo-13,14-dihydro Prostaglandin F1.alpha. has several scientific research applications:

Chemistry: It is used as a reference compound in the study of prostaglandin metabolism and synthesis.

Biology: The compound is studied for its role in cellular signaling pathways, particularly those involving cAMP.

Safety and Hazards

Méthodes De Préparation

La préparation de 6,15-Diketo-13,14-dihydro Prostaglandine F1.alpha. implique la réduction de la double liaison C-13,14 dans la 15-céto-prostaglandine F2.alpha. par l'enzyme prostaglandine delta 13-réductase, qui doit être précédée dans la séquence métabolique par l'action de la 15-hydroxyprostaglandine déshydrogénase . Les méthodes de production industrielles impliquent généralement l'extraction et la cristallisation à partir d'extraits biologiques purifiés .

Analyse Des Réactions Chimiques

6,15-Diketo-13,14-dihydro Prostaglandine F1.alpha. subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers métabolites.

Réduction : La réduction de la double liaison C-13,14 est une étape clé de sa formation.

Substitution : Diverses réactions de substitution peuvent se produire aux groupes hydroxyle et céto.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des enzymes telles que la prostaglandine delta 13-réductase et la 15-hydroxyprostaglandine déshydrogénase . Les principaux produits formés à partir de ces réactions comprennent d'autres métabolites de la prostaglandine tels que la 13,14-dihydro-15-céto-prostaglandine F2.alpha. .

Applications de la recherche scientifique

6,15-Diketo-13,14-dihydro Prostaglandine F1.alpha. a plusieurs applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé de référence dans l'étude du métabolisme et de la synthèse des prostaglandines.

Biologie : Le composé est étudié pour son rôle dans les voies de signalisation cellulaire, en particulier celles impliquant l'AMPc.

Mécanisme d'action

Le mécanisme d'action de 6,15-Diketo-13,14-dihydro Prostaglandine F1.alpha. implique son interaction avec des récepteurs et des enzymes spécifiques dans l'organisme. Elle augmente les niveaux intracellulaires d'AMPc, ce qui affecte à son tour le catabolisme du cholestérol dans les cellules musculaires lisses artérielles . Les cibles moléculaires et les voies impliquées comprennent les récepteurs des prostaglandines et les enzymes responsables de son métabolisme, telles que la prostaglandine delta 13-réductase et la 15-hydroxyprostaglandine déshydrogénase .

Mécanisme D'action

The mechanism of action of 6,15-Diketo-13,14-dihydro Prostaglandin F1.alpha. involves its interaction with specific receptors and enzymes in the body. It enhances intracellular cAMP levels, which in turn affects cholesterol catabolism in arterial smooth muscle cells . The molecular targets and pathways involved include the prostaglandin receptors and the enzymes responsible for its metabolism, such as prostaglandin delta 13-reductase and 15-hydroxyprostaglandin dehydrogenase .

Comparaison Avec Des Composés Similaires

6,15-Diketo-13,14-dihydro Prostaglandine F1.alpha. peut être comparé à d'autres composés similaires tels que :

Prostaglandine F2.alpha. : Une autre prostaglandine avec des voies métaboliques similaires mais des effets biologiques différents.

13,14-Dihydro-15-céto-prostaglandine F2.alpha. : Un métabolite circulant majeur de la prostaglandine F2.alpha., formé par des réactions enzymatiques similaires.

Prostaglandine I2 (PGI2) : Le composé parent à partir duquel 6,15-Diketo-13,14-dihydro Prostaglandine F1.alpha.

Le caractère unique de 6,15-Diketo-13,14-dihydro Prostaglandine F1.alpha. réside dans son rôle spécifique dans l'augmentation de l'AMPc et du catabolisme du cholestérol, ce qui le distingue des autres prostaglandines .

Propriétés

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFGEWUHBJJYKR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27892-88-2 | |

| Record name | Cinnamonitrile, p-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027892882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

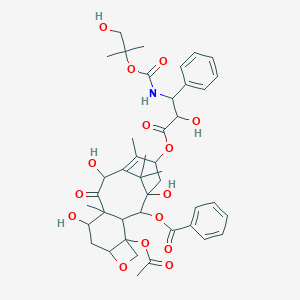

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

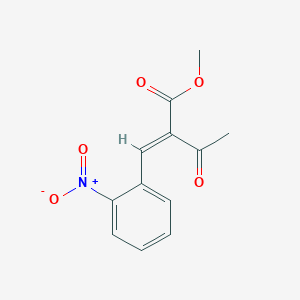

Q1: How is 4-nitrocinnamonitrile formed according to the research?

A1: The research paper describes the reaction of certain Schiff bases with superoxide ions in acetonitrile []. Specifically, when N-(4-nitrobenzylidene)aniline, a type of Schiff base, reacts with superoxide ions, it forms an adduct. This adduct then undergoes further oxidation, ultimately yielding this compound as a product [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)

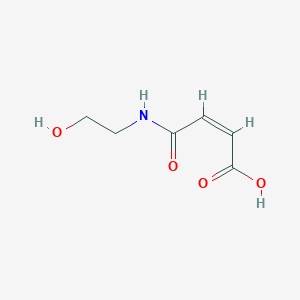

![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)